molecular formula C13H20BrNO B5184028 (5-bromo-2-methoxybenzyl)butyl(methyl)amine

(5-bromo-2-methoxybenzyl)butyl(methyl)amine

Cat. No. B5184028
M. Wt: 286.21 g/mol
InChI Key: MJNWVWXRMTZFIJ-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)butyl(methyl)amine, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BAM is a small molecule that can be synthesized through a simple and efficient method. In

Mechanism of Action

(5-bromo-2-methoxybenzyl)butyl(methyl)amine binds to TAAR1 and activates its signaling pathway, leading to the modulation of various downstream effects. Activation of TAAR1 by (5-bromo-2-methoxybenzyl)butyl(methyl)amine can lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood, behavior, and cognition. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to modulate immune function by regulating cytokine production.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can increase the release of dopamine, norepinephrine, and serotonin in neuronal cells. In vivo studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can modulate behavior and cognition in animal models. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have anti-inflammatory effects by regulating cytokine production.

Advantages and Limitations for Lab Experiments

(5-bromo-2-methoxybenzyl)butyl(methyl)amine has several advantages for lab experiments, including its simple and efficient synthesis method, its selectivity and potency for TAAR1, and its potential as a pharmacological tool for studying various physiological processes. However, (5-bromo-2-methoxybenzyl)butyl(methyl)amine also has limitations, including its potential for off-target effects and its limited availability.

Future Directions

For the use of (5-bromo-2-methoxybenzyl)butyl(methyl)amine include the development of (5-bromo-2-methoxybenzyl)butyl(methyl)amine-based therapies for various diseases and the exploration of its potential off-target effects.

Synthesis Methods

(5-bromo-2-methoxybenzyl)butyl(methyl)amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxybenzaldehyde and butyl(methyl)amine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to form (5-bromo-2-methoxybenzyl)butyl(methyl)amine as a white solid with a yield of approximately 70%.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been used in various scientific research studies due to its potential as a pharmacological tool. (5-bromo-2-methoxybenzyl)butyl(methyl)amine acts as a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various tissues throughout the body. TAAR1 has been implicated in the regulation of various physiological processes, including neurotransmitter release, metabolism, and immune function.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-5-8-15(2)10-11-9-12(14)6-7-13(11)16-3/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNWVWXRMTZFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxybenzyl)butyl(methyl)amine

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